molecular formula C13H15Br2N3O B11975195 2-Amino-3,5-dibromo-N'-cyclohexylidenebenzohydrazide CAS No. 303084-16-4

2-Amino-3,5-dibromo-N'-cyclohexylidenebenzohydrazide

Katalognummer: B11975195
CAS-Nummer: 303084-16-4
Molekulargewicht: 389.09 g/mol
InChI-Schlüssel: DDEISDWLGLEAMT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-3,5-dibromo-N’-cyclohexylidenebenzohydrazide is a chemical compound with the molecular formula C13H15Br2N3O and a molecular weight of 389.092 g/mol . This compound is known for its unique structure, which includes both bromine and hydrazide functional groups, making it a subject of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3,5-dibromo-N’-cyclohexylidenebenzohydrazide typically involves the reaction of 2-amino-3,5-dibromobenzaldehyde with cyclohexylidenehydrazine under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-3,5-dibromo-N’-cyclohexylidenebenzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Wirkmechanismus

The mechanism of action of 2-Amino-3,5-dibromo-N’-cyclohexylidenebenzohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Amino-3,5-dibromo-N’-cyclohexylidenebenzohydrazide is unique due to its specific cyclohexylidene group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for targeted research and applications .

Eigenschaften

CAS-Nummer

303084-16-4

Molekularformel

C13H15Br2N3O

Molekulargewicht

389.09 g/mol

IUPAC-Name

2-amino-3,5-dibromo-N-(cyclohexylideneamino)benzamide

InChI

InChI=1S/C13H15Br2N3O/c14-8-6-10(12(16)11(15)7-8)13(19)18-17-9-4-2-1-3-5-9/h6-7H,1-5,16H2,(H,18,19)

InChI-Schlüssel

DDEISDWLGLEAMT-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(=NNC(=O)C2=C(C(=CC(=C2)Br)Br)N)CC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.